molecular formula C44H53N11O15S B13820123 (2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid

(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid

Cat. No.: B13820123
M. Wt: 1008.0 g/mol
InChI Key: HFPJHLOQPDINRZ-ZAKSBDSSSA-N
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Description

This compound is a highly complex polycyclic molecule featuring a nitrobenzoxadiazolyl group, a propanoic acid moiety, and multiple oxygen/nitrogen-rich heterocycles. The 4-nitro-2,1,3-benzoxadiazol-7-yl group is notable as a fluorophore or electrophilic tag, commonly used in probes for imaging or targeted therapies . The compound’s structural complexity suggests possible bioactivity in cytotoxicity, enzyme inhibition, or receptor modulation, akin to marine-derived metabolites or triterpenoid saponins .

Properties

Molecular Formula

C44H53N11O15S

Molecular Weight

1008.0 g/mol

IUPAC Name

(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid

InChI

InChI=1S/C44H53N11O15S/c1-18(2)31-39(62)50-32(19(3)43(65)66)42(64)54(27-10-11-28(55(68)69)34-33(27)51-70-52-34)30-16-71-40-23(22-8-6-7-9-24(22)48-40)13-25(36(59)47-26(37(60)49-31)14-44(5,67)17-56)46-35(58)20(4)45-38(61)29-12-21(57)15-53(29)41(30)63/h6-11,18-21,25-26,29-32,48,56-57,67H,12-17H2,1-5H3,(H,45,61)(H,46,58)(H,47,59)(H,49,60)(H,50,62)(H,65,66)/t19-,20-,21-,25-,26-,29-,30-,31-,32+,44?/m0/s1

InChI Key

HFPJHLOQPDINRZ-ZAKSBDSSSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)N(C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@H](C)C(=O)O)C6=CC=C(C7=NON=C67)[N+](=O)[O-]

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)N(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C)C(=O)O)C6=CC=C(C7=NON=C67)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitrobenzofurazan-4-yl)phallacidin involves the reaction of phallacidin with 7-nitrobenzofurazan-4-yl chloride under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the compound .

Industrial Production Methods: Industrial production of N-(7-Nitrobenzofurazan-4-yl)phallacidin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(7-Nitrobenzofurazan-4-yl)phallacidin primarily undergoes substitution reactions due to the presence of the nitrobenzofurazan moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of N-(7-Nitrobenzofurazan-4-yl)phallacidin .

Mechanism of Action

N-(7-Nitrobenzofurazan-4-yl)phallacidin exerts its effects by binding to filamentous F-actin. This binding stabilizes the actin filaments, preventing their dissociation and maintaining the equilibrium between filamentous and globular actin. The compound’s fluorescence allows for the visualization of actin filaments under a microscope, providing valuable insights into the structure and dynamics of the cytoskeleton .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s nitrobenzoxadiazolyl group and polycyclic architecture align it with two categories:

Marine Actinomycete-Derived Metabolites Marine actinomycetes produce secondary metabolites with fused heterocycles and nitroaromatic groups. For example, salternamides and related compounds exhibit cytotoxic and antimicrobial activities. However, the target compound’s propanoic acid tail and hydroxylated side chains distinguish it from typical marine derivatives .

Triterpenoid Saponins Complex glycosylated triterpenoids, such as those in , share the target compound’s multi-oxygenated framework. These saponins show cytotoxicity via membrane disruption or apoptosis induction. While the target compound lacks glycosylation, its nitrobenzoxadiazolyl group may confer similar bioactivity through redox modulation .

Functional Analogues

Ferroptosis-Inducing Agents (FINs) highlights FINs like erastin and natural compounds (e.g., artemisinin derivatives) that trigger ferroptosis in oral squamous cell carcinoma (OSCC). The target compound’s nitro group could generate reactive oxygen species (ROS), mimicking FIN mechanisms. Comparative studies are needed to assess its selectivity for OSCC cells over normal tissues .

Cinnamomum-Derived Bioactives Cinnamomum species produce lignans and phenylpropanoids with immunomodulatory and anti-inflammatory effects. The target compound’s nitrobenzoxadiazolyl group may mimic the electrophilic sites in cinnamaldehyde, a key anti-inflammatory agent in cinnamon .

Data Tables

Table 1: Structural Comparison with Key Analogues

Compound Class Key Structural Features Bioactivity Source
Target Compound Nitrobenzoxadiazolyl, polycyclic framework Potential cytotoxicity, ROS induction Synthetic/Natural Hybrid
Marine Salternamides Fused heterocycles, halogenated groups Antimicrobial, cytotoxic Marine actinomycetes
Triterpenoid Saponins Glycosylated oleanane/ursane cores Cytotoxic (Jurkat cells) Plant-derived
Cinnamomum Phenylpropanoids Cinnamaldehyde, eugenol derivatives Anti-inflammatory, antioxidant Cinnamomum spp.

Table 2: Functional Comparison

Compound/Class Mechanism of Action Selectivity for Disease Cells
Target Compound ROS generation, enzyme inhibition (hypothetical) Pending in vitro validation
FINs (Erastin, Artemisinin) GPX4 inhibition, lipid peroxidation High (OSCC vs. normal cells)
Marine Cytotoxins DNA intercalation, topoisomerase inhibition Variable (cell line-dependent)

Research Findings and Gaps

  • Structural Uniqueness : Clustering algorithms (e.g., Butina) could group the compound with nitroaromatic polycyclics, though its hybrid architecture defies strict classification .
  • Bioactivity Potential: Preliminary analogs suggest cytotoxicity and ferroptosis induction, but empirical data are lacking. Testing against Jurkat cells (as in ) is recommended.
  • Synthesis Challenges: The compound’s stereochemical complexity (eight stereocenters) poses synthesis hurdles compared to simpler FINs or triterpenoids .

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